1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate
Overview
Description
1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H12F3NO3 . It is a solid substance and is used as a pharmaceutical intermediate in synthetic chemistry .
Molecular Structure Analysis
The InChI code for 1-Oxa-6-azaspiro[3.4]octane is 1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2 . The molecular weight is 113.16 . For the trifluoroacetate salt, the molecular weight is 227.18 .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at room temperature . .Scientific Research Applications
Electrophilic Amination and Drug Discovery
1-Oxa-6-azaspiro[3.4]octane derivatives have been studied for their reactivity in electrophilic amination processes, contributing significantly to organic synthesis methodologies. For example, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been explored, showing the utility of these compounds in creating aminated structures essential in medicinal chemistry and drug development (Andreae et al., 1992). Moreover, novel classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional, structurally diverse modules for drug discovery, showcasing enantioselective approaches to these spirocycles (Li et al., 2013).
Structural and Conformational Analysis
The structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy. This analysis has determined the relative configuration and preferred conformations, providing insights into the steric and electronic effects of substituents on these compounds. Such analyses are critical for understanding the chemical behavior and potential applications of these molecules in synthesis and drug design (Montalvo-González & Ariza-Castolo, 2012).
Synthesis of Spiroaminals and Biological Activities
The synthesis and exploration of 1-oxa-7-azaspiro[5.5]undecane and related compounds have been undertaken due to their presence in natural or synthetic products with significant biological activities. These studies focus on the development of new synthetic strategies to access these complex spiroaminals, highlighting their importance in medicinal chemistry and drug discovery efforts (Sinibaldi & Canet, 2008).
Stereochemical Preferences in Biologically Active Compounds
Research has also delved into the stereochemical preferences of enzymes such as yeast epoxide hydrolase towards compounds containing the 1-oxaspiro[2.5]octane motif. Understanding these preferences is crucial for designing biologically active spiroepoxides with desired properties, including enhanced efficacy and specificity in biological applications (Weijers et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
1-oxa-7-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c1-3-7-5-6(1)2-4-8-6;3-2(4,5)1(6)7/h7H,1-5H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHIQHPMJARUCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCO2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-83-9 | |
Record name | 1-Oxa-6-azaspiro[3.4]octane, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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